[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
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Description
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in the field of pharmaceutical research. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Corrosion Inhibition
Research by Sumathi et al. (2016) synthesized a novel inhibitor, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), which demonstrated an inhibitive effect on the corrosion of mild steel in HCl medium. The study utilized various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate the efficiency of the inhibitor, which increased with concentration and decreased with a rise in temperature. The study also explored the adsorption behavior, thermodynamic parameters, and surface analysis to confirm the formation of a protective coating on mild steel. Quantum chemical calculations were performed to further understand the inhibitive mechanism (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).
Antibacterial Agents
Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This work led to the creation of derivatives showing high antibacterial activity. The synthesis process involved reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, producing various heterocyclic derivatives. The synthesized compounds were tested for antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Green Metric Evaluation
Gilbile et al. (2017) presented a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, focusing on green chemistry principles. The study highlighted the advantages of the synthesis modification, such as reduced reaction steps and minimized waste production. The green metrics assessment provided insights into the environmental impact of the synthesis process, emphasizing atom economy and reaction mass efficiency (Gilbile, Bhavani, & Vyas, 2017).
properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(17-6-9-19-10-7-17)20-11-13-21(14-12-20)25(23,24)15-8-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDZUBENVMFCR-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethenesulfonyl)-4-(pyridine-4-carbonyl)piperazine |
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